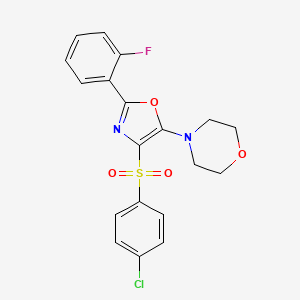

4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine

Description

4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and both chlorophenyl and fluorophenyl groups

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O4S/c20-13-5-7-14(8-6-13)28(24,25)18-19(23-9-11-26-12-10-23)27-17(22-18)15-3-1-2-4-16(15)21/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEKYWPDBUTBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine typically involves multiple steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.

Sulfonylation: The sulfonyl group is introduced through the reaction of the oxazole derivative with a sulfonyl chloride.

Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can occur at the oxazole ring or the sulfonyl group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazole can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with tumor progression and survival .

Antimicrobial Properties

The compound's sulfonamide group is known for its antibacterial activity. Related compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting microbial growth . The incorporation of fluorinated phenyl groups may enhance the lipophilicity and membrane permeability of these compounds, potentially improving their antimicrobial efficacy.

Enzyme Inhibition

The sulfonamide moiety also suggests potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit enzymes linked to various diseases, including carbonic anhydrase and certain kinases involved in cancer pathways . This makes them candidates for further development as therapeutic agents targeting specific enzymes.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate aldehydes and amines.

- Sulfonation : The introduction of the sulfonyl group is performed using sulfonyl chlorides under acidic conditions.

- Morpholine Incorporation : The final step involves coupling the oxazole derivative with morpholine, often facilitated by a coupling agent such as triethylamine.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Evaluations

In vitro studies conducted by the National Cancer Institute (NCI) have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar oxazole structures were tested across a panel of over sixty cancer cell lines, yielding promising results in terms of growth inhibition rates .

Case Study 2: Antimicrobial Testing

A series of analogs derived from the sulfonamide framework were evaluated for their antimicrobial activity against common pathogens. Results indicated that certain derivatives displayed broad-spectrum activity, particularly against resistant strains of bacteria, highlighting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-chlorophenyl)oxazol-5-yl)morpholine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

4-(4-((4-Methylphenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 520.88 g/mol. The structure includes a morpholine ring, a sulfonyl group linked to a chlorophenyl moiety, and an oxazole ring substituted with a fluorophenyl group. This unique architecture may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For example, derivatives containing sulfonamide groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- The minimal inhibitory concentrations (MIC) for related compounds range from 128 to 256 µg/mL, indicating potent antimicrobial effects .

-

Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and metabolic processes, respectively.

- In vitro studies have demonstrated that similar sulfonamide derivatives can inhibit AChE with IC50 values in the low nanomolar range, suggesting potential applications in treating neurodegenerative diseases .

-

Antiviral Properties

- Heterocyclic compounds like this one are being investigated for antiviral activity, particularly against RNA viruses. For instance, structural analogs have been shown to inhibit hepatitis C virus (HCV) NS5B polymerase with IC50 values as low as 0.26 µM .

- The mechanisms often involve interference with viral replication processes, making them promising candidates for antiviral drug development.

Case Studies

- Antibacterial Study

-

Enzyme Inhibition Research

- Research focused on the structure-activity relationship (SAR) of sulfonamide derivatives revealed that halogen substitutions at specific positions enhance enzyme inhibitory activity. For example, compounds with chloro or fluoro substitutions showed improved binding affinities to AChE and other target enzymes .

Mechanistic Insights

- Molecular docking studies have provided insights into how these compounds interact at the molecular level. For instance, the binding of the sulfonamide moiety to the active sites of enzymes involves hydrogen bonding and hydrophobic interactions, which are crucial for their inhibitory effects .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.